molecular formula C22H32ClNO B1620207 (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride CAS No. 10535-87-2

(1-(4-Ethoxyphenyl)butyl)diethylammonium chloride

Cat. No. B1620207
CAS RN: 10535-87-2
M. Wt: 361.9 g/mol
InChI Key: AKYFHMMTXWERNE-UHFFFAOYSA-N
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Description

(1-(4-Ethoxyphenyl)butyl)diethylammonium chloride, also known as EPCDEAC, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPCDEAC is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

(1-(4-Ethoxyphenyl)butyl)diethylammonium chloride has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride has also been found to have antifungal and antiviral properties.
In addition to its antimicrobial properties, (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride has been investigated for its potential use in cancer treatment. Studies have shown that (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

Mechanism Of Action

The exact mechanism of action of (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride is not fully understood. However, it is believed that (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride disrupts the cell membrane of microorganisms, leading to their death. In cancer cells, (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride induces apoptosis by activating caspases, which are enzymes that play a key role in the cell death process.
Biochemical and Physiological Effects:
(1-(4-Ethoxyphenyl)butyl)diethylammonium chloride has been shown to have low toxicity in vitro and in vivo. It does not cause significant damage to normal cells, making it a promising candidate for further development as an antimicrobial and anticancer agent.

Advantages And Limitations For Lab Experiments

One of the advantages of (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride is its broad-spectrum antimicrobial activity. It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and viruses. (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride also has low toxicity, making it a safe and promising candidate for further development.
One of the limitations of (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride is its relatively low solubility in water. This can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand the mechanism of action of (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride and its potential side effects.

Future Directions

There are several potential future directions for research on (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride. One area of interest is the development of (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride as a topical antimicrobial agent. Another potential application is the use of (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride in combination with other drugs for cancer treatment. Further research is also needed to fully understand the mechanism of action of (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride and its potential side effects.
In conclusion, (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride is a promising compound with potential applications in various fields, including antimicrobial and cancer research. Further research is needed to fully understand its mechanism of action and potential side effects, but its low toxicity and broad-spectrum activity make it a promising candidate for further development.

properties

IUPAC Name

[1-(4-ethoxyphenyl)-3-phenylbutyl]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.ClH/c1-5-23(6-2)22(17-18(4)19-11-9-8-10-12-19)20-13-15-21(16-14-20)24-7-3;/h8-16,18,22H,5-7,17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYFHMMTXWERNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Ethoxyphenyl)butyl)diethylammonium chloride

CAS RN

10535-87-2
Record name Benzenepropanamine, α-(4-ethoxyphenyl)-N,N-diethyl-γ-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10535-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prophenoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(4-ethoxyphenyl)butyl]diethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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